![molecular formula C4H11ClN2O2S B3375719 1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride CAS No. 1135051-02-3](/img/structure/B3375719.png)
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Overview
Description
TDZD-8 is a synthetic compound that belongs to the class of 1,2,4-thiadiazepines. It was first synthesized by researchers at the University of California, San Diego, and has since been extensively studied for its potential therapeutic properties.
Mechanism of Action
TDZD-8 acts as a potent inhibitor of GSK-3. GSK-3 is involved in many signaling pathways, including the Wnt signaling pathway, which is important in cell proliferation and differentiation. Inhibition of GSK-3 by TDZD-8 has been shown to have therapeutic potential in cancer, diabetes, and Alzheimer's disease.
Biochemical and Physiological Effects:
TDZD-8 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, regulate glucose metabolism in diabetes, and reduce amyloid-beta accumulation in Alzheimer's disease. TDZD-8 has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
TDZD-8 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, TDZD-8 has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. TDZD-8 can also have off-target effects, which can complicate its use in some experiments.
Future Directions
There are several future directions for the study of TDZD-8. One potential direction is the development of more potent and selective inhibitors of GSK-3. Another direction is the study of the effects of TDZD-8 in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the use of TDZD-8 in combination with other drugs is an area of interest for future research.
In conclusion, TDZD-8 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit GSK-3 has shown promising effects in the treatment of various diseases. While TDZD-8 has some limitations, it has several advantages for lab experiments and has several future directions for research.
Scientific Research Applications
TDZD-8 has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in the treatment of cancer, diabetes, and Alzheimer's disease. TDZD-8 has been found to inhibit the activity of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in many signaling pathways. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases.
properties
IUPAC Name |
1,4,5-thiadiazepane 1,1-dioxide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c7-9(8)3-1-5-6-2-4-9;/h5-6H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBHITWTNYMJEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCNN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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